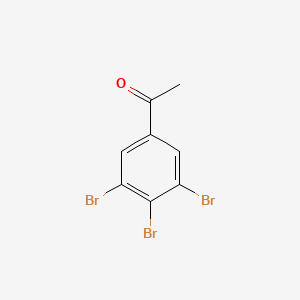

Ethanone, 1-(3,4,5-tribromophenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

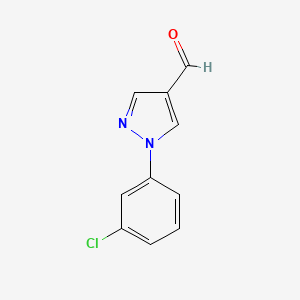

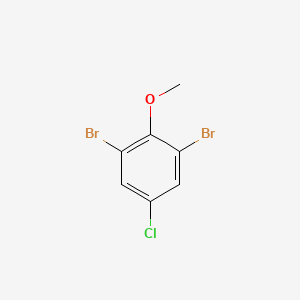

Ethanone, also known as a ketone, is an organic compound characterized by a carbonyl group (C=O) linked to two other carbon atoms . A specific derivative, such as “Ethanone, 1-(3,4,5-tribromophenyl)-”, would have a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the carbonyl carbon, with three bromine atoms attached to the phenyl group .

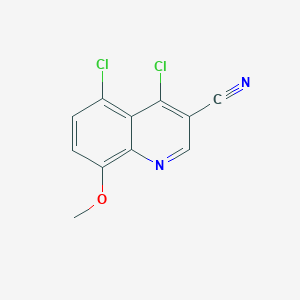

Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(3,4,5-tribromophenyl)-” would consist of a carbonyl group attached to a phenyl ring with three bromine atoms. The exact positions of these atoms and their spatial arrangement would depend on the specific synthesis pathway and reaction conditions .Chemical Reactions Analysis

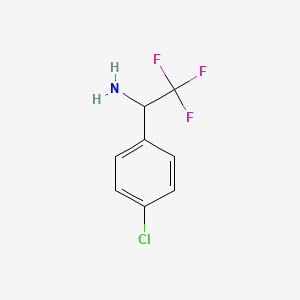

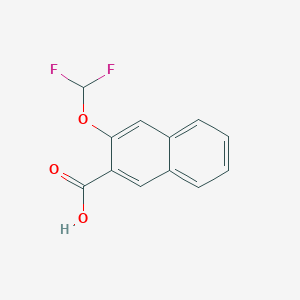

As a ketone, “Ethanone, 1-(3,4,5-tribromophenyl)-” would likely undergo reactions typical of the carbonyl group. These could include nucleophilic addition reactions, reduction to an alcohol, or oxidation to a carboxylic acid . The presence of the bromine atoms on the phenyl ring could also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethanone, 1-(3,4,5-tribromophenyl)-” would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity .科学的研究の応用

Organic Synthesis Reagent

1-(3,4,5-tribromophenyl)ethanone: serves as a valuable reagent in organic synthesis. Its tribromophenyl moiety can act as a precursor for various organic compounds. Researchers utilize it to introduce the tribromophenyl group into target molecules, which can be pivotal in synthesizing pharmaceuticals and complex organic structures .

Medical Research

In medical research, this compound is used to study its potential biological activity. Due to the presence of multiple bromine atoms, it may exhibit unique interactions with biological macromolecules, which can lead to the development of new medications or diagnostic agents.

Environmental Research

Environmental scientists employ Ethanone, 1-(3,4,5-tribromophenyl)- to understand the behavior of brominated organic compounds in the environment. It helps in assessing the impact of such compounds on ecosystems and in the development of strategies for pollution control.

Industrial Research

The industrial applications of this compound include its use as an intermediate in the synthesis of flame retardants. The bromine atoms contribute to the flame-retardant properties, making it a compound of interest for materials science research.

Halogenated Ketones Family Studies

As a member of the halogenated ketones family, 1-(3,4,5-tribromophenyl)ethanone is studied for its chemical properties, such as reactivity and stability. This research can provide insights into the broader class of halogenated ketones and their potential applications.

Analytical Chemistry

Analytical chemists may use this compound as a standard or reference material when developing new analytical methods. Its distinct spectral properties can be useful in calibrating instruments or validating analytical techniques .

Photophysical Studies

The compound’s photophysical properties are of interest in the field of photochemistry. Researchers can explore its light absorption and emission characteristics, which could be relevant for the design of new photovoltaic materials or light-emitting devices .

Safety and Handling Protocols

Safety studies are conducted to establish proper handling and storage protocols for 1-(3,4,5-tribromophenyl)ethanone . Understanding its toxicological profile is essential for ensuring safe laboratory practices and compliance with regulatory standards .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3,4,5-tribromophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOXENYPIZJFTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641028 |

Source

|

| Record name | 1-(3,4,5-Tribromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(3,4,5-tribromophenyl)- | |

CAS RN |

104892-58-2 |

Source

|

| Record name | 1-(3,4,5-Tribromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)

![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)